

Application Notes & Protocols for N1-(4-propylphenyl)acetamide

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Compound of Interest

Compound Name: *N1-(4-propylphenyl)acetamide*

CAS No.: 20330-99-8

Cat. No.: B1301791

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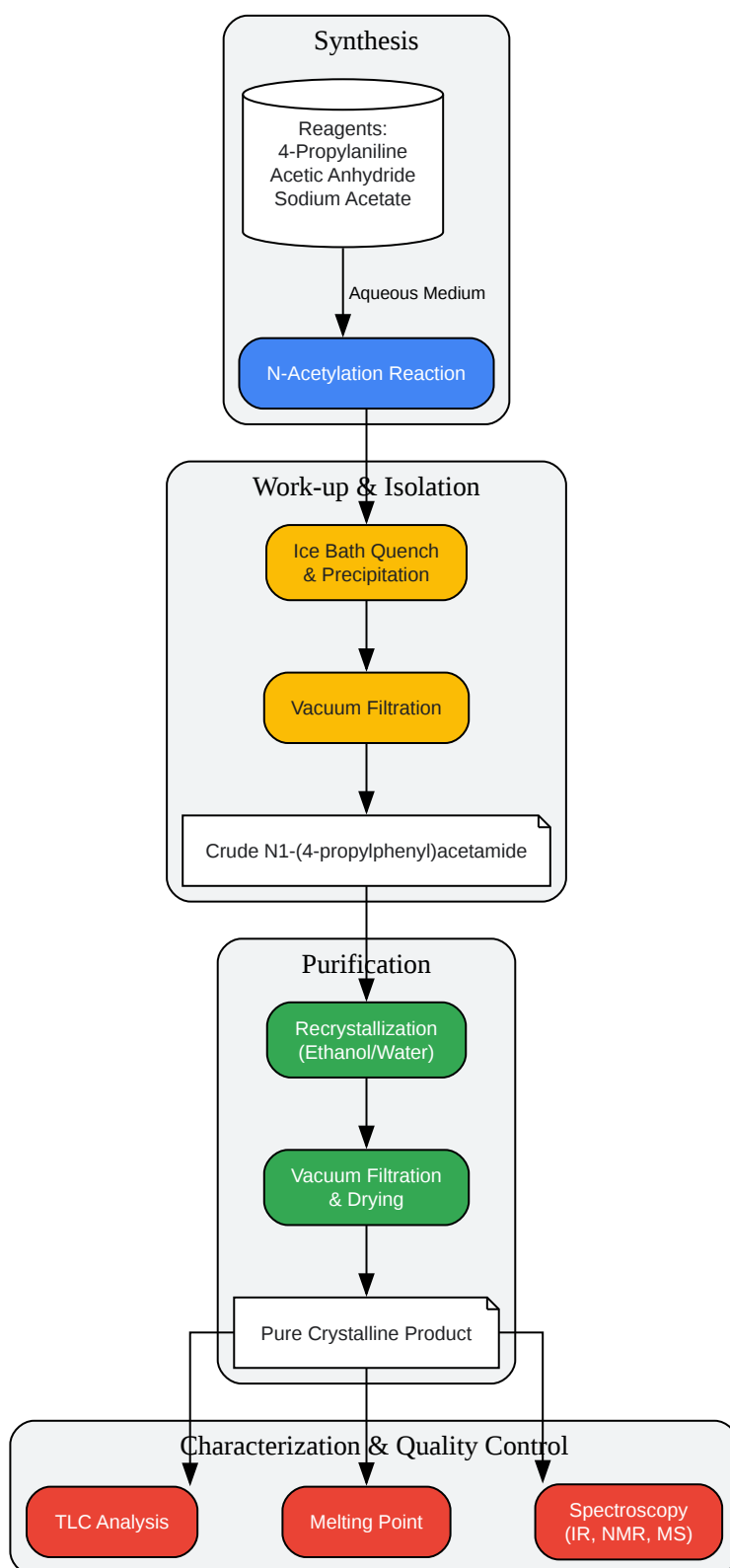
Introduction: The Chemistry and Utility of N1-(4-propylphenyl)acetamide

N1-(4-propylphenyl)acetamide (CAS No. 20330-99-8), also known as 4'-propylacetanilide, is an aromatic amide with the molecular formula $C_{11}H_{15}NO$ and a molecular weight of 177.24 g/mol. [1] It belongs to the acetanilide class of compounds, which are structurally characterized by an acetamido group ($-NHCOCH_3$) attached to a phenyl ring. Acetanilide derivatives are significant motifs in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of pharmaceuticals and other fine chemicals.

The N-acetylation of anilines is a fundamental transformation in organic synthesis that serves multiple purposes. [2] It can be used to protect the amino group during subsequent reactions, or to modulate the electronic and lipophilic properties of a molecule to enhance its biological activity. This guide provides a comprehensive, field-tested framework for the synthesis, purification, and detailed characterization of **N1-(4-propylphenyl)acetamide**, designed for researchers in organic synthesis and drug development. The protocols herein are structured to be self-validating, incorporating in-process controls and thorough analytical verification to ensure the final product's identity and purity.

Overall Experimental Workflow

The successful preparation and validation of **N1-(4-propylphenyl)acetamide** involves a multi-stage process. The logical flow from starting materials to a fully characterized, pure compound is critical for reproducibility and reliable downstream applications.



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Caption: N-Acetylation of 4-propylaniline to yield **N1-(4-propylphenyl)acetamide**.

Reagents and Materials

Reagent	CAS No.	MW (g/mol)	Amount	Moles (mmol)	Comments
4-Propylaniline	2696-84-6	135.21	2.70 g	20.0	Starting material. Toxic.
Acetic Anhydride	108-24-7	102.09	2.25 mL (2.45 g)	24.0	Acetylating agent. Corrosive.
Sodium Acetate	127-09-3	82.03	2.05 g	25.0	Base.
Deionized Water	7732-18-5	18.02	~100 mL	-	Solvent/Quenching.
Ethanol	64-17-5	46.07	As needed	-	For recrystallization.

Step-by-Step Experimental Protocol

- **Preparation:** In a 250 mL Erlenmeyer flask, combine 2.70 g (20.0 mmol) of 4-propylaniline with 50 mL of deionized water. As the aniline is not fully soluble, a biphasic mixture will be observed.
- **Acidification (Rationale):** While stirring, slowly add approximately 1.8 mL of concentrated hydrochloric acid (~22 mmol). The purpose of this step is to form the aniline hydrochloride salt, which is soluble in water, creating a homogeneous solution. This ensures that the aniline is finely dispersed and readily available for reaction.
- **Reaction Initiation:** In a separate beaker, prepare a solution of 2.05 g (25.0 mmol) of sodium acetate in 15 mL of water. To the stirring aniline hydrochloride solution, add 2.25 mL (24.0 mmol) of acetic anhydride in one portion.
- **Base Addition:** Immediately follow the acetic anhydride addition with the prepared sodium acetate solution. The sodium acetate acts as a base, deprotonating the anilinium

hydrochloride in situ to regenerate the free amine, which is the active nucleophile. It also neutralizes the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product. [3][5]. Precipitation and Isolation: Upon addition of the sodium acetate, a voluminous white precipitate of **N1-(4-propylphenyl)acetamide** should form almost instantly. Continue stirring for 10-15 minutes to ensure the reaction goes to completion.

- **Cooling:** Cool the reaction flask in an ice-water bath for approximately 20-30 minutes to maximize the precipitation of the crude product by decreasing its solubility.
- **Collection:** Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2x 20 mL) to remove any water-soluble salts and impurities.
- **Drying:** Press the solid as dry as possible on the filter paper. The crude product can be air-dried or placed in a desiccator before proceeding to purification. A typical crude yield is expected to be in the range of 85-95%.

Purification Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. [4][5]The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. [6]An ethanol/water mixture is an excellent choice for acetanilides, as they are typically very soluble in hot ethanol but much less soluble in cold aqueous ethanol. [3][7]

Step-by-Step Recrystallization Protocol

- **Solvent Selection:** Place the crude **N1-(4-propylphenyl)acetamide** into a clean Erlenmeyer flask.
- **Dissolution:** Add the minimum amount of hot ethanol required to just dissolve the solid at the boiling point. Add the solvent in small portions, swirling and heating the flask (e.g., on a hot plate) after each addition. Adding excess solvent will result in a significant loss of yield.
- **Hot Filtration (Optional):** If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step is crucial for obtaining a highly pure final product.

- **Inducing Crystallization:** To the hot, clear solution, add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates that the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
- **Cooling:** Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-defined crystals, which are less likely to trap impurities.
- **Maximizing Yield:** Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to complete the crystallization process.
- **Final Collection:** Collect the purified, crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol/water (approx. 50:50 v/v) to remove any residual soluble impurities.
- **Drying:** Dry the crystals thoroughly in a desiccator or a vacuum oven at a modest temperature (~40-50 °C) to a constant weight. The final product should be a white, crystalline solid.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized **N1-(4-propylphenyl)acetamide**.

Thin-Layer Chromatography (TLC)

TLC is used to monitor the reaction's progress and assess the purity of the final product. [8]A pure compound should ideally show a single spot.

- **Stationary Phase:** Silica gel 60 F₂₅₄ plates.
- **Mobile Phase:** A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. The polarity can be adjusted to achieve an R_f value of ~0.3-0.5.
- **Procedure:** Spot the starting material (4-propylaniline), the crude product, and the recrystallized product on a TLC plate. Develop the plate in the mobile phase.

- Visualization: Visualize the spots under a UV lamp at 254 nm. Aromatic amines and amides are typically UV-active. [9]

Melting Point Determination

The melting point is a reliable indicator of purity. [6]A pure compound will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting range.

- Expected Melting Point: Literature values for similar acetanilides vary, but a sharp, reproducible melting point should be obtained for the pure compound.

Spectroscopic Analysis

Spectroscopic methods provide definitive structural confirmation.

Table 1: Predicted Spectroscopic Data for **N1-(4-propylphenyl)acetamide**

Technique	Feature	Expected Value / Observation
FT-IR (ATR)	N-H stretch (amide)	~3300 cm ⁻¹ (sharp to medium)
C-H stretch (sp ³)	~2850-2960 cm ⁻¹	
C=O stretch (Amide I)	~1660-1680 cm ⁻¹ (strong)	
N-H bend (Amide II)	~1550 cm ⁻¹	
C=C stretch (aromatic)	~1400-1600 cm ⁻¹	
¹ H NMR (CDCl ₃)	δ ~7.4 (d, 2H)	Aromatic protons ortho to -NHAc
δ ~7.1 (d, 2H)	Aromatic protons ortho to propyl group	
δ ~7.3 (br s, 1H)	Amide N-H proton	
δ ~2.5 (t, 2H)	-CH ₂ - attached to the ring	
δ ~2.1 (s, 3H)	Acetyl -CH ₃	
δ ~1.6 (sextet, 2H)	Middle -CH ₂ - of propyl group	
δ ~0.9 (t, 3H)	Terminal -CH ₃ of propyl group	
¹³ C NMR (CDCl ₃)	δ ~168	Amide C=O
δ ~140-142	Aromatic C attached to propyl group	
δ ~135-137	Aromatic C attached to -NHAc	
δ ~129	Aromatic CH ortho to propyl group	
δ ~120	Aromatic CH ortho to -NHAc	
δ ~37	-CH ₂ - attached to the ring	
δ ~24	Acetyl -CH ₃	
δ ~24	Middle -CH ₂ - of propyl group	

δ ~14	Terminal -CH ₃ of propyl group	
Mass Spec. (EI)	Molecular Ion (M ⁺)	m/z = 177
Key Fragments	m/z = 134 [M - COCH ₃] ⁺ , m/z = 106 [M - COCH ₃ - C ₂ H ₄] ⁺	

Safety and Handling Precautions

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
- Ventilation: All procedures should be performed in a well-ventilated chemical fume hood.
- Reagent Hazards:
 - 4-Propylaniline: Toxic by inhalation, ingestion, and skin contact. Handle with care.
 - Acetic Anhydride: Corrosive and a lachrymator. Causes severe skin and eye burns. Handle only in a fume hood.
 - Hydrochloric Acid: Corrosive. Causes severe burns.
- Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

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